
(Butoxymethylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of malononitrile and is characterized by the presence of a butoxymethylidene group attached to the propanedinitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Butoxymethylidene)propanedinitrile can be synthesized through several methods, including the reaction of malononitrile with butyl aldehyde under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the butoxymethylidene group . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(Butoxymethylidene)propanedinitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as amines and alcohols to form substituted derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form extended conjugated systems.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve heating under reflux or using microwave irradiation to accelerate the reaction rates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition reactions with amines can yield substituted amides, while condensation reactions with aldehydes can produce extended conjugated systems .
Applications De Recherche Scientifique
(Butoxymethylidene)propanedinitrile has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications
Mécanisme D'action
The mechanism of action of (butoxymethylidene)propanedinitrile involves its reactivity towards nucleophiles and electrophiles. The butoxymethylidene group enhances the compound’s electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: A simpler analog with the formula C3H2N2, used extensively in organic synthesis.
Propionitrile: Another related compound with the formula C3H5N, used as a solvent and precursor in organic synthesis.
Uniqueness
(Butoxymethylidene)propanedinitrile is unique due to the presence of the butoxymethylidene group, which imparts distinct reactivity and properties compared to its simpler analogs. This makes it a valuable intermediate in the synthesis of more complex organic molecules and materials .
Propriétés
Numéro CAS |
64861-70-7 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2-(butoxymethylidene)propanedinitrile |
InChI |
InChI=1S/C8H10N2O/c1-2-3-4-11-7-8(5-9)6-10/h7H,2-4H2,1H3 |
Clé InChI |
FBOHRPROYWSCIW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)

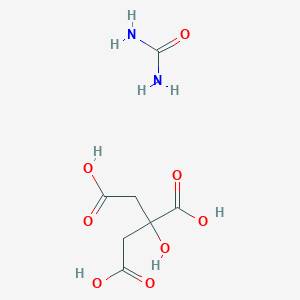
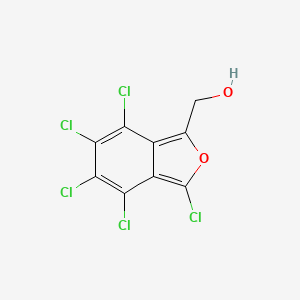
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)
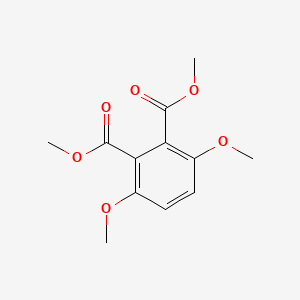

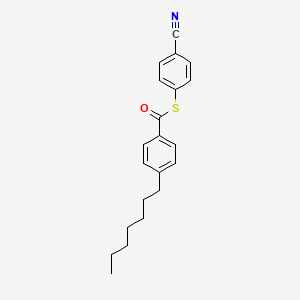
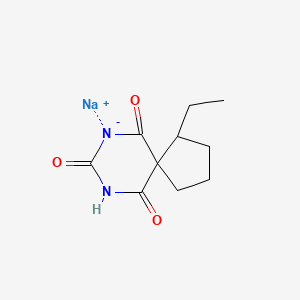
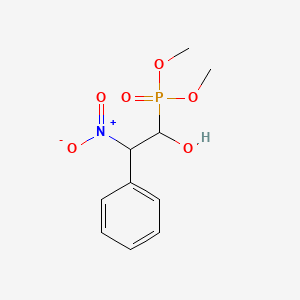
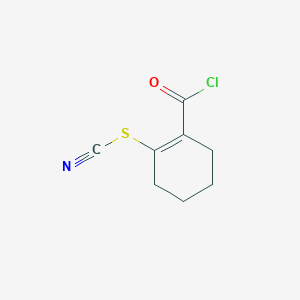
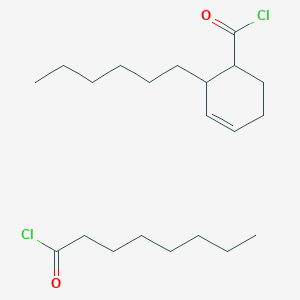
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)
